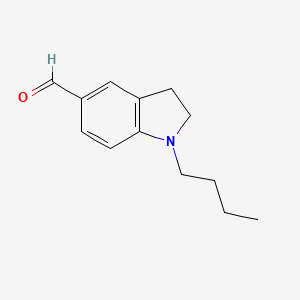
Copper;hafnium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper-hafnium is an intermetallic compound formed by the combination of copper and hafnium. Hafnium is a transition metal known for its high melting point and ability to absorb neutrons, making it valuable in various industrial applications. Copper, on the other hand, is a well-known metal with excellent electrical and thermal conductivity. The combination of these two metals results in a compound with unique properties that are useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of copper-hafnium compounds typically involves high-temperature processes. One common method is the direct reaction of copper and hafnium metals at elevated temperatures. The metals are heated in a vacuum or inert atmosphere to prevent oxidation. The reaction can be represented as:
Cu+Hf→Cu-Hf
Industrial Production Methods: Industrial production of copper-hafnium compounds often involves alloying processes. The metals are melted together in an electric arc furnace or induction furnace. The molten mixture is then cast into molds to form ingots, which can be further processed into desired shapes and sizes.
Analyse Des Réactions Chimiques
Types of Reactions: Copper-hafnium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, hafnium in the compound can react with halogens to form hafnium tetrahalides:
Hf+2Cl2→HfCl4
Common Reagents and Conditions: Common reagents used in reactions with copper-hafnium compounds include halogens (e.g., chlorine, bromine), oxygen, and sulfur. These reactions typically occur at high temperatures to facilitate the formation of the desired products.
Major Products: The major products formed from these reactions include hafnium tetrahalides (e.g., hafnium tetrachloride) and oxides (e.g., hafnium dioxide).
Applications De Recherche Scientifique
Copper-hafnium compounds have a wide range of applications in scientific research and industry:
Chemistry: Used as catalysts in various chemical reactions due to their unique properties.
Biology: Investigated for potential use in biomedical applications, such as imaging and drug delivery.
Medicine: Studied for their potential use in radiation therapy due to hafnium’s ability to absorb neutrons.
Industry: Used in the production of high-temperature alloys and components for aerospace and nuclear reactors.
Mécanisme D'action
The mechanism of action of copper-hafnium compounds depends on their specific application. In catalysis, the compound’s surface properties facilitate the adsorption and activation of reactants. In radiation therapy, hafnium’s neutron absorption properties are utilized to target and destroy cancer cells. The molecular targets and pathways involved vary depending on the specific application and the nature of the compound.
Comparaison Avec Des Composés Similaires
- Copper-zirconium
- Copper-titanium
- Copper-niobium
These compounds share some properties with copper-hafnium but differ in their specific applications and unique characteristics.
Propriétés
Numéro CAS |
210885-30-6 |
|---|---|
Formule moléculaire |
CuHf |
Poids moléculaire |
242.03 g/mol |
Nom IUPAC |
copper;hafnium |
InChI |
InChI=1S/Cu.Hf |
Clé InChI |
HDLKRBKBZRWMHV-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Hf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-](/img/structure/B14235852.png)
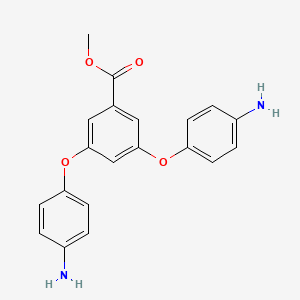
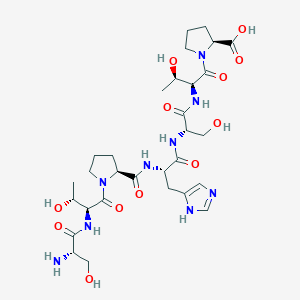
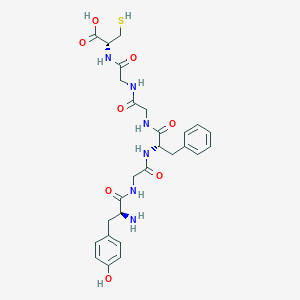

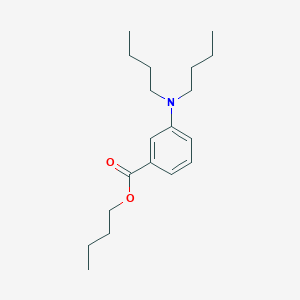

![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
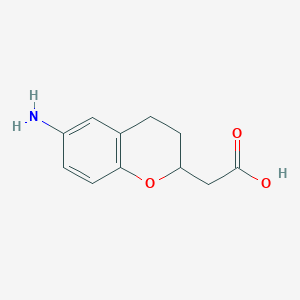
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
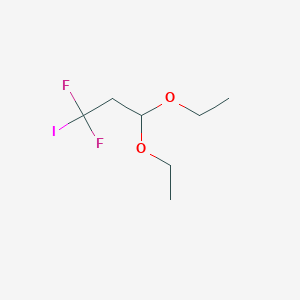
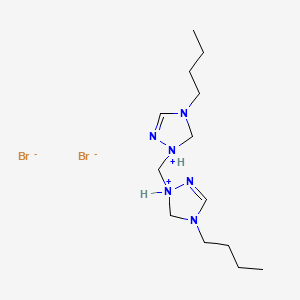
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)
